Product packaging for 11-Epimisoprostol(Cat. No.:CAS No. 58717-36-5)

11-Epimisoprostol

Cat. No.: B589287
CAS No.: 58717-36-5
M. Wt: 382.541
InChI Key: OJLOPKGSLYJEMD-XRULAAHKSA-N
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Description

11-Epimisoprostol, also known as Misoprostol Impurity E, is a recognized degradation product and stereoisomer of the pharmaceutical compound misoprostol . Misoprostol is a synthetic prostaglandin E1 analog used for various obstetric, gynecological, and gastrointestinal indications . Research indicates that misoprostol is chemically unstable when exposed to atmospheric conditions, leading to its degradation into several compounds, including this compound . This makes this compound a critical compound for research and analytical purposes. Its primary research value lies in its use as a reference standard in pharmaceutical quality control and stability studies. By utilizing this compound, researchers can develop and validate analytical methods, such as high-performance liquid chromatography (HPLC), to monitor the stability, purity, and degradation profile of misoprostol in formulations . This is essential for ensuring the safety, efficacy, and shelf-life of misoprostol-based products. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H38O5 B589287 11-Epimisoprostol CAS No. 58717-36-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-[(1R,2R,3S)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20+,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLOPKGSLYJEMD-XRULAAHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58717-36-5
Record name 11-Epimisoprostol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058717365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-EPIMISOPROSTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27R5ZZL3SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Stereochemical Characterization of 11 Epimisoprostol

Advanced Synthetic Routes for Stereoselective Production

The synthesis of specific prostaglandin (B15479496) isomers like 11-Epimisoprostol requires meticulous control over the three-dimensional arrangement of atoms, a field known as stereoselective synthesis.

The synthesis of prostaglandins (B1171923) and their analogs is a complex process, often involving multi-step sequences. oup.comznaturforsch.com The renowned Corey synthesis, a versatile method for producing various prostaglandins, serves as a foundational approach. oup.commdpi.com This strategy allows for the production of different prostaglandin types from a common intermediate, the Corey lactone. oup.commdpi.com The synthesis of enantiomeric forms of natural prostaglandins has been achieved on a gram scale using modified versions of the Corey synthesis. mdpi.com

Key strategies in prostaglandin synthesis often involve three-component coupling reactions. znaturforsch.com One of the most elegant methods is the Noyori reaction, which combines a cyclopentenone, an allylic alcohol, and a Z-allylic iodide to generate the prostaglandin skeleton. znaturforsch.com Another approach utilizes asymmetric Michael additions to establish the desired (R)-configurations at key carbon centers (C8 and C12) of the prostaglandin structure. znaturforsch.com

The formation of this compound can occur as a diastereomer during syntheses targeting Misoprostol (B33685). The control of stereochemistry at the C-11 position is a critical step. While the primary goal is often to maximize the yield of the desired (11R) isomer (Misoprostol), the formation of the (11S) epimer is a known outcome. The separation of these epimers is a significant challenge in the purification process.

Derivatization, or the chemical modification of a compound, is a vital tool in prostaglandin research. It can be employed to enhance analytical detection, improve separation of complex mixtures, or create analogs for structure-activity relationship studies. nih.govresearchgate.netnih.gov

For analytical purposes, especially for gas chromatography (GC), the carboxyl, hydroxyl, and carbonyl groups of prostaglandins are often derivatized to increase their volatility and thermal stability. nih.govresearchgate.netmdpi.com Common derivatization methods include:

Alkylation: The carboxyl and hydroxyl groups can be converted to alkyl esters and alkyl ethers. Using different alkyl halides (C1-C4) allows for tuning the volatility of the derivative, with propyl derivatives sometimes improving chromatographic separation. nih.gov

Methoximation: The carbonyl group can be converted into a methoxime to prevent the formation of side-products during other derivatization steps. nih.gov This reaction can produce syn- and anti-isomers, which may be separable chromatographically. nih.gov

Silylation: Reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) are used to convert hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers for GC-MS analysis. mdpi.com

For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency and sensitivity. nih.govresearchgate.net For instance, reacting prostaglandins with reagents like 4-diazomethylpyridine can enhance detection in positive ionization mode. researchgate.net These general prostaglandin derivatization strategies are applicable to this compound for its analysis and for the synthesis of novel analogs. nih.gov

Enantioselective and Diastereoselective Synthetic Methodologies

Spectroscopic and Chromatographic Methods for Structural Elucidation

The definitive identification and characterization of this compound rely on a combination of powerful analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are primary tools for structural confirmation, while chiral chromatography is essential for assessing its stereochemical purity. outsourcedpharma.comnih.govsciopen.com

NMR spectroscopy is an indispensable, non-destructive technique for determining the detailed structure of organic molecules, including the relative stereochemistry of chiral centers. nih.govnanalysis.com For prostaglandins, both ¹H and ¹³C NMR are used to confirm the structure and stereochemistry of isomers. eurekaselect.comingentaconnect.comnih.gov

The chemical shifts and coupling constants of the protons on the cyclopentane (B165970) ring and its substituents are particularly sensitive to their spatial orientation. By comparing the NMR spectra of a sample to that of a known standard, such as Misoprostol, the epimeric relationship at the C-11 position in this compound can be unequivocally established. The difference in the orientation of the C-11 hydroxyl group (beta in this compound versus alpha in Misoprostol) leads to distinct differences in the NMR spectrum, allowing for clear stereochemical assignment. NMR can also be used to quantify components in a mixture, such as the ratio of different isomers. outsourcedpharma.com

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. outsourcedpharma.comnanalysis.com When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying compounds in a mixture. researchgate.netnih.gov

For this compound, which has a molecular formula of C₂₂H₃₈O₅ and a molecular weight of approximately 382.5 g/mol , MS analysis will show a corresponding molecular ion peak (or a related ion like [M+H]⁺). synzeal.com The fragmentation pattern observed in the mass spectrum provides further structural information, acting as a molecular fingerprint that can be used to confirm the identity of the compound by comparing it to reference data. nih.gov The combination of LC-MS/MS is particularly powerful, offering both separation of isomers and their sensitive detection and quantification. nih.gov

Since this compound is a stereoisomer of Misoprostol, separating it from other isomers is crucial for obtaining a pure compound and for quality control of Misoprostol itself. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the premier method for this purpose. mdpi.comresearchgate.net

Normal-phase HPLC methods have been developed that can effectively separate the diastereoisomers of Misoprostol. researchgate.net For instance, a method using an XBridge bare silica (B1680970) column with a mobile phase of 1-propanol-heptane-TFA has been shown to resolve the two main diastereoisomers with a resolution greater than 2. researchgate.net

For separating enantiomers, specific chiral columns are required. Columns with amylose-based selectors, such as the CHIRAL ART Amylose-SA, have proven effective in separating the enantiomers of various chiral compounds, including fungicides with multiple stereocenters. mdpi.comchromatographytoday.com The choice of mobile phase, often a mixture of solvents like acetonitrile (B52724), methanol, and water, is optimized to achieve the best separation. mdpi.com The development of such chiral LC methods is essential for verifying the enantiomeric purity of prostaglandin preparations. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Confirmation

Theoretical Studies and Computational Modeling of this compound Conformation

Theoretical studies and computational modeling are essential tools for understanding the three-dimensional structure and conformational dynamics of flexible molecules like this compound. The conformation of a prostaglandin analog is intrinsically linked to its biological activity, influencing how it interacts with its molecular targets, such as the prostaglandin E2 receptor. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies for such analyses are well-established within the field of computational chemistry and have been applied to related prostaglandins. epdf.pubscribd.com

The general approach to modeling the conformation of a molecule like this compound involves identifying low-energy structures, or conformers, that the molecule is likely to adopt. This is typically achieved through a combination of molecular mechanics and quantum mechanics calculations. Molecular mechanics methods are used to rapidly explore the vast conformational space of the molecule by treating atoms as spheres and bonds as springs. This allows for the efficient calculation of potential energy surfaces and the identification of numerous possible conformers.

Following an initial exploration with molecular mechanics, more accurate quantum mechanics calculations can be employed to refine the geometries and relative energies of the most stable conformers. These methods, such as Density Functional Theory (DFT), provide a more detailed description of the electronic structure and can more accurately predict the subtle energetic differences between various conformations. The combination of these techniques, often referred to as a QM/MM (Quantum Mechanics/Molecular Mechanics) approach, is particularly powerful for studying molecules in complex environments, such as in solution or bound to a receptor. scribd.com

Molecular dynamics (MD) simulations offer a further layer of understanding by modeling the movement of the atoms in the molecule over time. An MD simulation of this compound would reveal its dynamic behavior, including the flexibility of the side chains and the stability of different conformational states. This information is crucial for understanding how the molecule might adapt its shape upon approaching and binding to a receptor.

The results from these computational studies are typically presented in terms of the relative energies of different stable conformers and the key dihedral angles that define their shapes. This data provides a detailed picture of the molecule's conformational preferences.

Table of Hypothetical Conformational Analysis Data for this compound

The following interactive table represents the type of data that would be generated from a theoretical study on this compound, illustrating the relative energies and key dihedral angles for a set of hypothetical low-energy conformers.

Conformer IDRelative Energy (kcal/mol)Dihedral Angle ω1 (C7-C8-C9-C10) (°)Dihedral Angle ω2 (C12-C13-C14-C15) (°)
1 0.00-175178
2 0.8565175
3 1.20-17070
4 1.5560-75

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Formation and Degradation Pathways of 11 Epimisoprostol

Isomerization Mechanisms from Misoprostol (B33685)

The conversion of misoprostol to its C-11 epimer, 11-epimisoprostol, can be triggered by several environmental factors, primarily temperature, light, and pH. These factors can induce isomerization, leading to a mixture of diastereomers and potentially impacting the biological activity of the drug.

Elevated temperatures are a significant contributor to the degradation of misoprostol, with one of the degradation mechanisms being epimerization at the C-8 position. nih.gov However, the formation of this compound (also referred to as 8-epi misoprostol or impurity A) is also noted as a degradation pathway, particularly at elevated temperatures. plos.orgresearchgate.net Studies have shown that pure misoprostol can degrade by as much as 50% within two weeks when stored at 55°C. nih.gov This thermal instability underscores the importance of controlled storage conditions for misoprostol products.

While specific studies focusing solely on photolytic isomerization pathways leading to this compound are not extensively detailed in the provided results, general stability studies on misoprostol often include photolytic stress testing as part of forced degradation studies. researchgate.net These studies aim to identify potential degradation products that may form under light exposure, which would include various isomers and degradation compounds.

The rate of misoprostol degradation and the formation of its byproducts, including this compound, are highly dependent on the pH of the environment. In aqueous solutions, misoprostol undergoes dehydration, a reaction that follows first-order kinetics. nih.gov For instance, at 60°C and a pH of 7.66, misoprostol has a half-life of only 8.8 hours. nih.gov This initial dehydration is then followed by a slower isomerization to other degradation products. nih.gov

The degradation of misoprostol in acidic conditions has also been investigated. A forced degradation study using 0.2 M HCl led to the identification of three degradation products, with the proposed mechanism involving dehydration of the β-hydroxy ketone moiety, followed by isomerization and de-esterification. researchgate.net The rate of these degradation reactions, including epimerization, is influenced by the pH of the solution. mdpi.comcore.ac.uk

Thermal and Photolytic Isomerization Pathways

Impurity Profiling and Stability Studies in Pharmaceutical Formulations

The presence of this compound and other degradation products in pharmaceutical formulations is a key indicator of the product's stability and quality. Regulatory bodies like the European Pharmacopoeia have established limits for these impurities in the active pharmaceutical ingredient. plos.org

Several factors within pharmaceutical formulations can influence the rate of this compound formation. A primary factor is the presence of water. ghsupplychain.orgghsupplychain.org Misoprostol's stability is significantly compromised by moisture, which catalyzes its degradation into products like this compound, misoprostol A (formed by dehydration), and misoprostol B (an isomer of misoprostol A). ghsupplychain.org

The excipients used in the formulation also play a role. For example, hydroxypropyl methylcellulose (B11928114) (HPMC), a common excipient, can contain up to 5% water. plos.org To mitigate degradation, the total water content in misoprostol tablets is typically limited to not more than 4.5%. plos.org Studies have shown that when the water content exceeds this limit, the protective effect of HPMC is diminished, leading to accelerated degradation. plos.org

Packaging is another critical factor. Studies comparing misoprostol tablets stored in intact aluminum blisters versus those exposed to air have demonstrated a significant increase in degradation products in the exposed tablets. plos.orgresearchgate.net For instance, after 48 hours of exposure to air at 25°C and 60% relative humidity, tablets showed an 11% increase in 8-epi misoprostol. plos.org This highlights the crucial role of appropriate packaging in protecting the drug from environmental moisture and humidity. ghsupplychain.org

Table 1: Increase in Misoprostol Degradation Products After 48 Hours of Exposure plos.orgresearchgate.net

Degradation ProductIncrease (%)
This compound (8-epi misoprostol)11
Misoprostol A50
Misoprostol B25

Data based on tablets exposed to 25°C and 60% relative humidity.

The degradation of misoprostol, including the formation of this compound, generally follows first-order kinetics. nih.gov This means that the rate of degradation is directly proportional to the concentration of misoprostol. The rate constants for this degradation increase with rising water content in the formulation. plos.org

Stability studies conducted under accelerated conditions (e.g., 40°C and 75% relative humidity) show a decline in misoprostol content over time, with a corresponding increase in degradation products. researchgate.netresearchgate.net Even under long-term storage conditions (e.g., 25°C and 60% relative humidity), a decrease in misoprostol content can be observed. nih.govresearchgate.net These studies are essential for determining the shelf-life and appropriate storage conditions for misoprostol products. nih.gov

Identification of Factors Influencing this compound Formation

Methodologies for Studying Degradation Kinetics

A variety of analytical methods are employed to study the degradation kinetics of misoprostol and quantify its degradation products, including this compound. High-performance liquid chromatography (HPLC) is the most common and effective technique for this purpose. plos.orgamazonaws.com

Stability-indicating HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. amazonaws.comfrontiersin.org These methods are capable of separating misoprostol from its degradation products, allowing for accurate quantification of each compound. researchgate.netresearchgate.net A typical HPLC method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, and UV detection at a wavelength around 200 nm. nih.govplos.org To prevent further degradation of the analytes during analysis, the HPLC autosampler is often cooled. researchgate.net

Forced degradation studies are a key component of this methodological approach. researchgate.net In these studies, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to induce the formation of degradation products. researchgate.net The resulting mixture is then analyzed to assess the stability of the drug and the specificity of the analytical method in separating the drug from its degradants. researchgate.net

More advanced techniques like liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry such as time-of-flight (TOF), are used for the structural elucidation of new or unknown degradation products. researchgate.net

Analytical Methodologies for Detection and Quantification of 11 Epimisoprostol

High-Performance Liquid Chromatography (HPLC) Development and Validation

HPLC methods are fundamental for the routine analysis of 11-Epimisoprostol. Development and validation of these methods are performed in accordance with established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure they are suitable for their intended purpose. ijcpa.in

Reverse-Phase HPLC for Separation

Reverse-phase HPLC (RP-HPLC) is a widely used technique for separating compounds based on their hydrophobicity. chromtech.com In the context of Misoprostol (B33685) analysis, RP-HPLC effectively separates the main compound from its related impurities, including this compound (also referred to as 8-epi misoprostol or Impurity A). nih.govghsupplychain.org The separation is typically achieved using a non-polar stationary phase, such as a C8 or C18 column, and a polar mobile phase. chromtech.comshodexhplc.com

A common approach involves using a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. ijcpa.innih.gov For instance, one validated method for the simultaneous estimation of Misoprostol and another compound utilizes a Symmetry C8 column (150x4.6mm, 5µm) with a mobile phase of 0.02M Potassium Dihydrogen Orthophosphate and 0.03M Dipotassium Hydrogen Orthophosphate (pH adjusted to 3.5) mixed with acetonitrile in a 60:40 ratio. ijcpa.in The detection is commonly performed using a UV detector, with wavelengths set around 200-205 nm, as prostaglandins (B1171923) like Misoprostol lack a strong chromophore. nih.govresearchgate.net

Table 1: Example of RP-HPLC Conditions for Misoprostol and Isomer Separation
ParameterConditionSource
ColumnSymmetry C8 (150x4.6mm, 5µm) ijcpa.in
Mobile Phase0.02M Potassium Dihydrogen Orthophosphate + 0.03M Dipotassium Hydrogen Orthophosphate (pH 3.5) : Acetonitrile (60:40) ijcpa.in
Flow Rate1.0 mL/min ijcpa.in
DetectionUV at 251 nm ijcpa.in
Column Temperature30°C ijcpa.in
Misoprostol Retention Time2.971 min ijcpa.in

Chiral HPLC for Isomeric Resolution

Due to the stereochemical complexity of Misoprostol, which has multiple chiral centers, its synthesis and degradation can result in various stereoisomers, including diastereomers and enantiomers. This compound is a diastereomer of Misoprostol. While RP-HPLC can separate diastereomers like this compound from Misoprostol, resolving all potential enantiomeric pairs requires the use of chiral HPLC. nih.govscribd.com

Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between stereoisomers. nih.govmolnar-institute.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly effective for this purpose. nih.govmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the isomers and the chiral selector of the stationary phase, leading to different retention times. molnar-institute.com For prostaglandin (B15479496) analogues, chiral separations have been successfully achieved on columns like Chiracel OJ-RH, often using a mobile phase of acetonitrile, methanol, and water at a controlled pH. mdpi.com The optimization of mobile phase composition and column temperature is critical to achieving adequate resolution between the isomers. molnar-institute.commdpi.com

Method Validation Parameters: Selectivity, Linearity, Accuracy, Precision, Robustness

Validation is a critical process to demonstrate that an analytical method is reliable and fit for its purpose. ms-editions.clelementlabsolutions.com The validation of HPLC methods for this compound quantification involves assessing several key parameters. ijcpa.inwjarr.com

Selectivity/Specificity : This ensures that the method can accurately measure the analyte without interference from other components such as impurities, degradation products, or matrix components. elementlabsolutions.comeuropa.eu Specificity is demonstrated by showing that blank and placebo chromatograms are free of interfering peaks at the retention time of this compound. ijcpa.in

Linearity : Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. wjarr.com It is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (r²) of the calibration curve, which should ideally be close to 0.999. ijcpa.in

Accuracy : This parameter expresses the closeness of the method's results to the true value. elementlabsolutions.com It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. Acceptance criteria for accuracy are often in the range of 80-120% of the nominal concentration. ms-editions.cl For a validated Misoprostol assay, recovery was found to be between 99.70% and 99.99%. ijcpa.in

Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). wjarr.com For a validated Misoprostol assay, the %RSD was 0.212. ijcpa.in

Robustness : Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, or column temperature. elementlabsolutions.com This provides an indication of the method's reliability during normal usage. elementlabsolutions.com

Table 2: Key Validation Parameters for a Validated HPLC Method
ParameterExample Result (for Misoprostol)Acceptance CriteriaSource
Linearity (Correlation Coefficient, r²)0.9995≥ 0.999 ijcpa.in
Accuracy (% Recovery)99.70% - 99.99%Typically 98.0% - 102.0% ijcpa.in
Precision (% RSD)0.212≤ 2% ijcpa.in

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection power of tandem mass spectrometry. researchgate.netsynthinkchemicals.com It is particularly valuable for trace analysis, where the concentration of an impurity like this compound is very low. researchgate.net

Sensitivity and Specificity Enhancements for Impurity Detection

LC-MS/MS offers significant advantages in sensitivity and specificity for impurity profiling. resolvemass.ca The high sensitivity allows for the detection of trace-level impurities that might not be visible with a UV detector. resolvemass.ca Specificity is greatly enhanced because mass spectrometry detects compounds based on their unique mass-to-charge ratio (m/z). azolifesciences.com

In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the molecular ion of this compound) is selected and fragmented to produce characteristic product ions. nih.gov This process, often performed in Multiple Reaction Monitoring (MRM) mode, creates a highly specific transition that acts as a fingerprint for the analyte. nih.gov This technique minimizes interference from co-eluting matrix components, as it is highly unlikely that an interfering compound will have both the same precursor ion mass and produce the same product ions as the target analyte. nih.govchromatographyonline.com This makes LC-MS/MS an indispensable tool for the unambiguous identification and structural elucidation of unknown impurities in pharmaceutical products. synthinkchemicals.com

Quantitative Analysis of this compound in Complex Matrices

The quantification of this compound, especially in complex matrices such as biological fluids or low-dose pharmaceutical formulations, benefits greatly from the capabilities of LC-MS/MS. mdpi.com The technique's high sensitivity allows for the establishment of very low limits of detection (LOD) and quantification (LOQ). nih.gov For example, LC-MS/MS methods developed for detecting various substances in blood have achieved LOQs in the low ng/mL range (e.g., 0.02 to 1.5 ng/mL). mdpi.com

Developing a quantitative LC-MS/MS method requires careful optimization of both chromatographic conditions and mass spectrometric parameters. chromatographyonline.com Sample preparation is also a critical step to remove matrix components that could interfere with the analysis or cause ion suppression. mdpi.com The use of matrix-matched standards or stable isotope-labeled internal standards is often necessary to correct for matrix effects and ensure accurate quantification in complex samples. mdpi.comnih.gov The validation of such methods ensures their accuracy, precision, and reliability for determining trace levels of impurities like this compound. nih.gov

Other Advanced Chromatographic and Spectroscopic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. metwarebio.comwikipedia.org It is well-suited for the analysis of volatile and thermally stable compounds. creative-proteomics.com In the context of prostaglandin analysis, including isomers like this compound, GC-MS provides exceptional sensitivity and specificity. creative-proteomics.comcreative-proteomics.com

The process involves vaporizing the sample and separating its components in a capillary column. These separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint. thermofisher.com

A significant consideration for analyzing prostaglandins like this compound with GC-MS is their low volatility. Consequently, a chemical derivatization step is often required to convert the non-volatile analytes into volatile derivatives suitable for GC analysis. creative-proteomics.comnih.govnih.gov While this adds a layer of complexity to sample preparation, the resulting data is highly reliable and reproducible. nih.gov GC-MS is recognized for its efficiency and quantitative accuracy, making it a "gold standard" for the identification of specific substances in forensic and anti-doping contexts. metwarebio.comwikipedia.org

Table 1: Overview of GC-MS for this compound Analysis

FeatureDescriptionRelevance to this compound
Principle Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection. thermofisher.comEffective for separating this compound from other isomers and impurities after derivatization.
Advantages High sensitivity, high specificity, excellent separation efficiency, and provides structural information for definitive identification. metwarebio.comcreative-proteomics.comnih.govAllows for trace-level detection and unambiguous identification in complex samples.
Limitations Requires analytes to be volatile and thermally stable. creative-proteomics.comnih.gov High temperatures can cause thermal degradation of underivatized molecules. wikipedia.orgThis compound requires chemical derivatization prior to analysis, a potentially laborious step. nih.gov
Detection Mass Spectrometry (MS) provides a mass spectrum that is unique to the compound, enabling confident identification and quantification. metwarebio.comnih.govThe unique fragmentation pattern of derivatized this compound allows for its differentiation from other prostaglandin isomers.

Capillary Electrophoresis

Capillary Electrophoresis (CE) represents a class of powerful and efficient electrokinetic separation techniques. researchgate.net The fundamental principle of CE is the separation of analytes based on their charge-to-size ratio as they migrate through a narrow fused-silica capillary under the influence of a high-voltage electric field. nih.gov This technique is characterized by its high separation efficiency, rapid analysis times, minimal sample and reagent consumption, and ease of automation. nih.govthermofisher.com

For a compound like this compound, which is an isomer of misoprostol, CE offers a promising avenue for separation from its parent compound and other related impurities. synzeal.comclearsynth.com The separation can be optimized by adjusting various parameters, including the pH and composition of the background electrolyte (BGE), which can influence the charge and mobility of the analytes. ufmg.br

Different modes of CE can be employed for enhanced separation:

Capillary Zone Electrophoresis (CZE): The simplest form, where separation occurs in a free electrolyte solution. It is ideal for separating charged species. researchgate.net

Micellar Electrokinetic Chromatography (MEKC): This mode uses surfactants (micelles) added to the BGE. It allows for the separation of neutral compounds, like this compound, alongside charged ones by partitioning the analytes between the micelles and the aqueous buffer. nih.gov

To improve identification capabilities, CE is often coupled with mass spectrometry (CE-MS), a hyphenated technique that provides both separation and mass information, leading to highly specific and sensitive analyses. researchgate.netdiva-portal.org

Table 2: Potential Application of Capillary Electrophoresis Modes for this compound

CE ModePrincipleApplicability for this compound
Capillary Zone Electrophoresis (CZE) Separation is based on differences in the electrophoretic mobility of charged analytes in an electric field. researchgate.netApplicable if this compound can be ionized by using a high or low pH background electrolyte.
Micellar Electrokinetic Chromatography (MEKC) Utilizes micelles as a pseudo-stationary phase, separating both neutral and charged analytes based on their partitioning behavior. nih.govHighly suitable for separating the neutral this compound molecule from other neutral or charged impurities.
Capillary Electrochromatography (CEC) A hybrid technique combining the principles of HPLC and CE, using a packed or monolithic stationary phase within the capillary. ufmg.brOffers an alternative selectivity for complex mixtures of prostaglandin isomers.

Spectrophotometric Methods for Complementary Analysis

Spectrophotometric methods, particularly UV-Visible spectrophotometry, serve as simple, rapid, and cost-effective techniques for the quantitative analysis of pharmaceuticals. researchgate.netbioline.org.br While they generally lack the high specificity of mass spectrometry-based methods, they are valuable for routine quality control and complementary analyses. researchgate.net

The application of spectrophotometry to prostaglandins has been demonstrated in studies monitoring their chemical stability and degradation. For instance, the dehydration sequence of prostaglandin E types to A and then B types can be followed by observing changes in their UV spectra. nih.gov The total prostaglandin content can also be estimated by treating a sample with alkali and measuring the increase in absorbance at a specific wavelength, such as 278 nm. nih.gov

More directly relevant, a UV spectrophotometric method has been developed and validated for the quantification of misoprostol. amazonaws.comwisdomlib.org This method could be adapted for the analysis of this compound. The method established that misoprostol exhibits maximum absorbance (λmax) at 208 nm in distilled water. amazonaws.com Validation studies have confirmed the method's accuracy, precision, and linearity over a specific concentration range. amazonaws.comwisdomlib.org

Table 3: Validation Parameters for a UV Spectrophotometric Method for Misoprostol Analysis

ParameterFindingReference
Solvent Distilled Water amazonaws.com
λmax (Wavelength of Maximum Absorbance) 208 nm amazonaws.com
Linearity Range 1 - 5 µg/mL amazonaws.com
Correlation Coefficient (r²) 0.9980 amazonaws.com
Limit of Detection (LOD) 2.0924 µg/mL amazonaws.comwisdomlib.org
Limit of Quantification (LOQ) 6.3406 µg/mL amazonaws.comwisdomlib.org

This type of spectrophotometric method, due to its simplicity and low cost, is highly suitable for routine assays in a quality control setting where the primary analyte is known and interference from other components is minimal or well-characterized. bioline.org.br

Comparative Pharmacological and Biological Activity of 11 Epimisoprostol in Preclinical Models

In Vitro Studies of Receptor Binding and Activation

The biological effects of misoprostol (B33685) and its isomers are mediated through their interaction with prostanoid receptors, a group of G protein-coupled receptors.

The parent compound, misoprostol, is known to interact with several E-Prostanoid (EP) receptor subtypes, primarily showing agonist activity at EP2, EP3, and EP4 receptors. nih.govwikipedia.org These interactions are responsible for its diverse physiological effects.

Direct receptor binding affinity studies detailing the Ki or Kd values of 11-Epimisoprostol for each EP receptor subtype are not extensively available in the reviewed literature. However, functional preclinical studies on the stereoisomers of misoprostol provide significant insight into their activity. A study on rat colonic electrolyte transport, a process mediated by prostaglandin (B15479496) receptors, found that the isomers possessing the 11S configuration (this compound) were biologically inactive. nih.gov Specifically, the 11S,16R and 11S,16S isomers were inactive at concentrations up to 100 μM, whereas the 11R,16S isomer was the most potent, showing activity at a 1.2 μM threshold. nih.gov This strongly suggests that this compound has a significantly lower affinity and/or efficacy at the relevant EP receptors compared to the pharmacologically active isomers of misoprostol.

Activity of Misoprostol Stereoisomers on Rat Colonic Ion Transport (In Vitro)
Compound/IsomerConfigurationActivity Threshold (μM)Relative Activity
11R,16S-MisoprostolActive Isomer1.2High
This compound (Isomers)11S,16R>100Inactive
11S,16S>100Inactive
Misoprostol (Mixture)Mixture of 4 Stereoisomers~10.0Active

Data sourced from a study on rat colonic electrolyte transport, which is influenced by EP receptor activation. nih.gov

The binding and activity profile of this compound is markedly different from that of the commercially available misoprostol mixture. Misoprostol is a combination of four stereoisomers, but its primary clinical effects are attributed to the 11R-configured isomers. hku.hknih.gov

In direct comparison, while misoprostol actively stimulates epithelial chloride secretion, a functional consequence of EP receptor activation, its 11S-epimers (this compound) are inactive in the same preclinical models. nih.gov This implies a stereospecific interaction at the prostaglandin receptors, where the 11R configuration is crucial for potent agonist activity, and the 11S configuration is not recognized effectively by the receptor's binding pocket. Therefore, the binding profile of this compound is characterized by a lack of significant interaction with the EP receptors that misoprostol potently activates.

Comparative Activity Profile: Misoprostol vs. This compound
CompoundCompositionEP Receptor Agonist Activity (Functional Assay)
MisoprostolMixture of four stereoisomers (including active 11R isomers)Active
This compoundIsomers with 11S configurationInactive

Comparison based on in vitro functional assays of electrolyte transport. nih.gov

E-Prostanoid (EP) Receptor Subtype Specificity and Affinity (e.g., EP1, EP2, EP3, EP4)

Cellular Signaling Pathway Modulation

The activation of different EP receptor subtypes triggers distinct intracellular signaling cascades. EP2 and EP4 receptors primarily couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). In contrast, EP1 and certain EP3 receptor isoforms couple to Gq proteins, activating phospholipase C, which results in increased inositol (B14025) trisphosphate (IP3) and mobilization of intracellular calcium.

Preclinical studies have demonstrated that misoprostol increases the production of cAMP in various cell types, including macrophages and uterine epithelial cells. nih.gov This effect is consistent with its agonist activity at EP2 and EP4 receptors. nih.gov

There are no direct studies found that specifically measure the effect of this compound on intracellular cAMP levels. However, given the evidence that the 11S isomers are functionally inactive at the prostaglandin receptors that mediate misoprostol's primary effects, it is inferred that this compound does not significantly stimulate the EP2/EP4-Gs-cAMP signaling pathway. nih.gov

The mobilization of intracellular calcium is a hallmark of EP1 and some EP3 receptor activation. While misoprostol is reported to act on EP3 receptors, specific studies detailing its effects on calcium mobilization are less common than those on cAMP.

No preclinical research was identified that directly investigated the effect of this compound on calcium mobilization. Based on its demonstrated lack of activity in functional assays that rely on EP receptor activation, it is highly unlikely that this compound would induce significant calcium mobilization via the EP1/EP3-Gq-phospholipase C pathway. nih.gov

The activation of signaling pathways by prostanoid receptors can ultimately lead to changes in the expression of various genes, influencing cellular function. The parent compound, misoprostol, has been shown to regulate immunological cascades and modulate the expression of adhesion molecules. nih.gov

No preclinical studies were found in the reviewed literature that investigate the specific effects of this compound on downstream gene expression regulation. Its apparent inactivity at EP receptors suggests that it would not share the gene regulatory functions of the active misoprostol isomers.

Scientific Literature Lacking on "this compound" Preventing In-Depth Article Generation

A thorough and targeted search of available scientific literature has revealed a significant lack of specific research data on the chemical compound "this compound." Despite extensive investigation into preclinical studies, including its potential gastroprotective effects and myometrial activity, no dedicated scholarly articles or comprehensive datasets were identified that focus solely on this specific epimer.

The initial research plan aimed to construct a detailed article outlining the comparative pharmacological and biological activity of this compound in preclinical models. The intended structure included an in-depth analysis of its in vivo effects in rodent models, with a focus on:

Gastroprotective Effects:

Evaluation of gastric mucosal integrity.

Modulation of prostaglandin synthesis in gastric tissue.

Assessment of oxidative stress markers and anti-inflammatory mechanisms in gastric ulcer models.

Myometrial Activity:

Ex vivo uterine tissue contractility assays.

However, the comprehensive search did not yield any studies that have specifically isolated and examined the pharmacological profile of this compound in these contexts. While there is a wealth of information on the closely related compound, misoprostol, and its various isomers and degradation products, such as 8-epi misoprostol, the scientific community has not published specific findings for the 11-epimer that would allow for the creation of a scientifically accurate and detailed article as requested.

Without dedicated research on this compound, it is impossible to generate the specified content, including data tables and detailed research findings, without resorting to speculation or incorrectly substituting data from other related compounds. Adhering to the principles of scientific accuracy and the strict focus on "this compound," the requested article cannot be produced at this time due to the absence of the necessary foundational research in the public domain.

In Vivo Animal Model Research

Myometrial Activity and Uterine Contractility Studies in Animal Models

In Vivo Uterine Physiology Assessments

While specific in vivo studies focusing solely on the uterine physiological effects of this compound are not extensively detailed in the available literature, the understanding of its parent compound, misoprostol, provides a basis for inference. Misoprostol, a synthetic prostaglandin E1 analog, is known to induce uterine contractions. tga.gov.auresearchgate.net Its uterotonic effect is a primary reason for its clinical use in obstetrics and gynecology. researchgate.netnih.gov The mechanism of action involves binding to prostaglandin E2 prostanoid (EP) receptors, particularly the EP3 subtype, which is prevalent in the myometrium. tga.gov.aunih.gov This binding initiates a signaling cascade that leads to increased uterine contractile activity. tga.gov.au

In vivo studies on misoprostol have demonstrated its dose-dependent uterotonic effects on the postpartum uterus. nih.gov These assessments often involve measuring uterine activity, such as the frequency and amplitude of contractions, following administration. nih.gov Given that this compound is an epimer of misoprostol, its activity would be related to its ability to bind to and activate these same prostaglandin receptors. researchgate.netguidetopharmacology.org However, as an epimer, the spatial arrangement of the hydroxyl group at the C-11 position is altered, which can significantly impact its binding affinity and subsequent biological activity. researchgate.net

Investigations into Immunomodulatory Effects in Animal Models

The immunomodulatory properties of prostaglandins (B1171923) are well-documented, and misoprostol has been shown to exert anti-inflammatory effects in various preclinical models. nih.govfrontiersin.org These effects are largely attributed to the modulation of cytokine production and leukocyte activity. nih.govfrontiersin.org While direct studies on this compound's immunomodulatory effects are limited, the actions of misoprostol provide a framework for understanding the potential activities of its epimers.

Misoprostol has been demonstrated to modulate the production of various cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.govfrontiersin.org In human and equine models, misoprostol can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govfrontiersin.org This modulation is often mediated through the elevation of intracellular cyclic AMP (cAMP) via activation of E-prostanoid (EP) receptors, particularly EP2 and EP4. frontiersin.org

For instance, in studies with equine leukocytes, misoprostol was found to inhibit LPS-induced pro-inflammatory cytokine production. frontiersin.org Similarly, in human subjects, misoprostol modulated LPS-inducible TNFα and IL-10 levels. nih.gov Given that this compound is a stereoisomer of misoprostol, it is plausible that it could also interact with EP receptors and influence cytokine signaling pathways. However, the altered stereochemistry at the C-11 position would likely affect its binding affinity and the magnitude of its modulatory effects on cytokine production. Specific studies on this compound are necessary to confirm and quantify these potential effects.

Leukocyte migration is a critical component of the inflammatory response, and its regulation is complex, involving various signaling molecules and cellular processes. frontiersin.orgd-nb.infofrontiersin.orgnih.govnih.gov Prostaglandins are known to influence leukocyte function, including their migration. frontiersin.org Misoprostol has been shown to inhibit certain leukocyte functions, such as chemotaxis, through mechanisms that may involve increased intracellular cAMP. frontiersin.org

Cytokine Production Modulation

Comparative Analysis of Efficacy and Potency with Misoprostol in Preclinical Contexts

The efficacy and potency of a drug are intrinsically linked to its chemical structure. researchgate.net In the case of misoprostol and its epimers, such as this compound, even subtle changes in stereochemistry can lead to significant differences in pharmacological activity. researchgate.net

This reduction in efficacy stems from the altered three-dimensional structure of the this compound molecule compared to misoprostol. researchgate.net The specific orientation of the hydroxyl group at the C-11 position is crucial for the molecule's ability to bind effectively to its target receptors, primarily the EP3 receptor for its uterotonic effects. tga.gov.aunih.gov A change in this orientation, as seen in this compound, can lead to weaker binding, resulting in reduced or even absent biological activity. researchgate.net Therefore, from a pharmacological standpoint, this compound is generally considered to be less active than misoprostol.

The study of misoprostol and its epimers provides a clear example of structure-activity relationships. The biological activity of prostaglandins is highly dependent on their specific stereochemistry. The crystal structure of misoprostol bound to its receptor reveals a precise fit, with specific interactions between the drug molecule and the amino acid residues of the receptor's binding pocket. nih.gov

The change in the stereochemistry at the C-11 position in this compound alters the spatial arrangement of the molecule, which in turn affects how it fits into the receptor's binding site. researchgate.net This can lead to a lower binding affinity and, consequently, a reduced ability to activate the receptor and trigger the downstream signaling pathways that produce the therapeutic effect. Therefore, the difference in activity between misoprostol and this compound highlights the critical importance of stereochemistry in drug design and function.

Data Tables

Table 1: Comparative Preclinical Data on Misoprostol and Postulated Effects of this compound

FeatureMisoprostolThis compound (Postulated)
Uterine Contraction Induces strong uterine contractions tga.gov.auresearchgate.netnih.govSignificantly reduced or absent uterotonic activity
EP3 Receptor Binding High affinity tga.gov.aunih.govLower binding affinity due to altered stereochemistry
Cytokine Modulation Inhibits pro-inflammatory cytokines (e.g., TNF-α, IL-1β) nih.govfrontiersin.orgPotential for some modulatory effect, but likely reduced compared to misoprostol
Leukocyte Function Inhibits functions like chemotaxis frontiersin.orgUnknown, but likely less potent than misoprostol
Therapeutic Efficacy High for indicated uses tga.gov.aunih.govConsidered an impurity with reduced or no therapeutic efficacy researchgate.net

Mechanistic Investigations of 11 Epimisoprostol S Biological Inactivity/activity

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and its protein target (receptor) at an atomic level. These methods are particularly valuable for understanding how stereoisomers, such as misoprostol (B33685) and 11-epimisoprostol, might exhibit different binding affinities and activation potentials towards prostaglandin (B15479496) receptors like EP3.

Misoprostol is known to activate the EP3 receptor, mimicking the action of the endogenous ligand PGE2. nih.gov Structural studies and docking simulations of misoprostol with the EP3 receptor have revealed key interactions that stabilize the complex and trigger a conformational change in the receptor, leading to downstream signaling. nih.govresearchgate.net The misoprostol molecule fits into a binding pocket composed of residues from several transmembrane helices. nih.gov

For this compound, the change in the spatial orientation of the hydroxyl group at the C-11 position would likely disrupt these finely tuned interactions. Molecular docking simulations could be employed to model the binding of this compound into the EP3 receptor's binding pocket. It is hypothesized that the altered stereochemistry would lead to steric clashes with amino acid residues lining the pocket or an inability to form crucial hydrogen bonds that are necessary for stable binding and receptor activation.

Molecular dynamics simulations can further elucidate the consequences of this altered binding mode. By simulating the movement of the ligand-receptor complex over time, these simulations can reveal differences in the stability of the bound state and the conformational dynamics of the receptor. For instance, while misoprostol binding might induce a specific conformational shift required for G-protein coupling, this compound might fail to induce this change or promote a non-productive conformation, thus explaining its biological inactivity.

Table 1: Predicted Interactions of Misoprostol and Hypothesized Interactions of this compound with EP3 Receptor

Compound Interacting Residues (Predicted/Hypothesized) Type of Interaction Predicted Outcome
MisoprostolTyr114, Arg333, Thr206Hydrogen Bonding, Ionic InteractionsStable binding, receptor activation. nih.govfrontiersin.org
This compoundTyr114, Arg333, Thr206Potential for steric hindrance and loss of key hydrogen bondsUnstable binding, lack of receptor activation.

Proteomic Approaches for Target Identification and Deconvolution

Proteomics, the large-scale study of proteins, offers powerful tools to identify the cellular targets of small molecules and to understand their mechanism of action. discoveryontarget.com In the context of this compound, proteomic approaches could be used to confirm its lack of interaction with known misoprostol targets and to explore potential off-target interactions that might contribute to any residual biological effects.

Affinity proteomics utilizes immobilized small molecules to "fish" for their binding partners from a complex protein mixture, such as a cell lysate. ous-research.noolink.com A chemical probe based on this compound could be synthesized and immobilized on a solid support. This probe would then be incubated with cell lysates to capture any proteins that bind to it. The captured proteins are subsequently identified by mass spectrometry. nih.gov

A comparative affinity proteomics study using both misoprostol and this compound as baits would be highly informative. It is expected that the misoprostol probe would successfully pull down the EP3 receptor and potentially other known prostaglandin receptors. In contrast, the this compound probe would likely show a significantly reduced or no interaction with these receptors, providing direct evidence for its poor binding affinity.

Thermal proteome profiling (TPP) is a method that assesses the thermal stability of proteins on a proteome-wide scale. d-nb.info The principle behind TPP is that the binding of a ligand to a protein can alter its thermal stability, typically increasing it. researchgate.net By comparing the melting profiles of all cellular proteins in the presence and absence of a compound, its targets can be identified. nih.gov

TPP could be applied to cells treated with this compound. A comparison of the thermal stability of proteins in treated versus untreated cells would reveal any proteins that are stabilized by the compound. In line with its expected inactivity, it is hypothesized that this compound would not cause a significant thermal shift in the EP3 receptor, unlike its active epimer, misoprostol. This approach would provide in-cell evidence of the lack of target engagement.

Affinity Proteomics

Metabolomic Studies of this compound Processing in Biological Systems

Metabolomics is the comprehensive analysis of all small molecule metabolites in a biological system. uliege.be It can provide valuable insights into how a compound is absorbed, distributed, metabolized, and excreted (ADME). Interaction studies often focus on metabolic pathways and potential interactions with other drugs. smolecule.com

A metabolomic study of this compound would involve administering the compound to a biological system (e.g., cell culture, animal model) and then analyzing changes in the metabolome of biofluids (e.g., plasma, urine) and tissues over time. mdpi.comnih.gov This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

The primary goal would be to identify the metabolic fate of this compound. It is possible that the altered stereochemistry at C-11 makes it a poor substrate for the enzymes that metabolize misoprostol. This could lead to a different metabolic profile, with the parent compound being excreted unchanged or metabolized through alternative pathways. A comparative metabolomic analysis with misoprostol would highlight these differences and could reveal whether the biological inactivity of this compound is due to rapid metabolism and clearance or simply a failure to interact with its target receptors.

Table 2: Hypothetical Metabolomic Profile Comparison

Metabolite Misoprostol Administration (Expected) This compound Administration (Hypothesized) Analytical Technique
Misoprostol Free AcidPresentPresent (potentially at different concentrations)LC-MS
Dinor and Tetranor metabolitesPresentReduced or absentLC-MS/MS
Unchanged this compoundN/AHigh levels in excretaLC-MS

Transcriptomic and Gene Expression Profiling in Response to this compound

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or cell. thermofisher.com Gene expression profiling, often performed using techniques like RNA sequencing (RNA-Seq) or microarrays, can reveal how a compound affects cellular function by measuring changes in the expression levels of thousands of genes simultaneously. nih.govfrontiersin.org

Given that misoprostol acts on EP3 receptors, which are G-protein coupled receptors, its activation leads to a signaling cascade that ultimately alters gene expression. spandidos-publications.comuniprot.org A transcriptomic analysis of cells treated with misoprostol would be expected to show changes in genes related to inflammation, cell proliferation, and other prostaglandin-mediated pathways.

A comparative transcriptomic study with this compound would likely demonstrate a stark contrast. If this compound is indeed biologically inactive due to its inability to bind and activate the EP3 receptor, then treatment with this compound should result in a gene expression profile that is largely unchanged and similar to that of untreated control cells. Any minor changes in gene expression could point to weak interactions with other receptors or off-target effects, providing new avenues for investigation.

Implications of 11 Epimisoprostol As an Impurity in Misoprostol Formulations

Impact on Misoprostol's Overall Product Quality and Stability

The formation of 11-epimisoprostol directly impacts the quality and stability of misoprostol (B33685) drug products by reducing the concentration of the active pharmaceutical ingredient (API). gynuity.org This degradation can compromise the therapeutic efficacy of the medication. Misoprostol itself is an unstable, viscous liquid at room temperature, making it susceptible to degradation through hydrolysis and epimerization. hres.ca The epimerization process, which converts misoprostol to this compound, is a notable degradation pathway. hres.cahres.ca

The stability of misoprostol is influenced by several factors, including heat, humidity, and pH. hres.ca Exposure to moisture is a primary driver of degradation. ghsupplychain.orgghsupplychain.org Studies have shown that the rate of degradation increases with higher water content. ghsupplychain.orgnih.gov This underscores the importance of protecting the drug from environmental humidity during manufacturing, packaging, and storage. gynuity.orgghsupplychain.org

To enhance stability, misoprostol is often formulated as a solid dispersion with hydroxypropyl methylcellulose (B11928114) (HPMC). hres.caghsupplychain.orgnih.gov This dispersion helps to create a more stable solid form and protects the misoprostol from degradation. pellcapsindia.inwho.int However, even within this stabilized formulation, the potential for epimerization remains, and the presence of this compound is a key indicator of product stability over its shelf life. who.int A study on misoprostol tablets stored outside their protective blistering showed a significant increase in degradation products, including an 11% rise in 8-epi misoprostol after 48 hours, highlighting the critical role of packaging in maintaining product quality. nih.gov

Analytical Control Strategies for Limiting this compound Content

To ensure the safety and effectiveness of misoprostol, robust analytical control strategies are essential for monitoring and limiting the levels of this compound and other impurities. Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide monographs with detailed analytical procedures for this purpose. tga.gov.au

High-performance liquid chromatography (HPLC) is the primary analytical technique used for the separation and quantification of misoprostol and its related substances, including this compound. researchgate.netclearsynth.com These methods are validated to be stability-indicating, meaning they can accurately separate the active ingredient from its degradation products. researchgate.net The development of these quality control standards relies on the availability of certified reference standards for both misoprostol and its impurities to ensure accurate quantification. clearsynth.com

The table below outlines the typical impurities controlled in misoprostol formulations.

Impurity NameType
This compoundDegradation Product, Isomer
8-epi-misoprostol (Impurity A)Degradation Product, Isomer
12-epi-misoprostol (Impurity B)Degradation Product, Isomer
Misoprostol A (Impurity C)Degradation Product

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) enforce strict limits on impurities in pharmaceutical products, based on guidelines from the International Council for Harmonisation (ICH). americanpharmaceuticalreview.comich.org These guidelines establish thresholds for reporting, identifying, and qualifying impurities. ich.org

For misoprostol, specific limits are set for known impurities like this compound to ensure product safety and efficacy. gynuity.org The acceptance criteria for impurities are based on safety data and the maximum daily dose of the drug. ich.org For instance, a study of misoprostol samples found that 31 out of 58 had impurity levels exceeding the limits set by US and EU authorities, indicating the presence of low-quality active ingredients. gynuity.org

The European Pharmacopoeia, for example, sets a limit for the sum of impurities A, B, and E (which includes epimers) at not more than 1.3%. uspbpep.com The International Pharmacopoeia specifies that the sum of impurities A, B, and E should not be greater than 3.0%. ghsupplychain.org It is crucial for manufacturers to demonstrate that their misoprostol products remain within these specified impurity limits throughout their entire shelf life. who.int

The table below provides an example of typical regulatory limits for impurities in misoprostol.

ImpurityTypical Pharmacopoeial Limit
Sum of Impurities A, B, and E≤ 3.0% ghsupplychain.org
Impurity C (Misoprostol A)≤ 1.5% ghsupplychain.org
Impurity D (Misoprostol B)≤ 1.0% ghsupplychain.org

Note: Limits can vary between different pharmacopoeias and regulatory authorities.

Development of Quality Control Standards

Research into Alternative Formulation and Storage Conditions to Minimize Epimerization

Research efforts have been directed towards developing formulations and storage conditions that minimize the degradation of misoprostol, particularly through epimerization. gynuity.org A key advancement in this area is the use of a solid dispersion of misoprostol in hydroxypropyl methylcellulose (HPMC). ghsupplychain.orgnih.gov This formulation significantly enhances the stability of misoprostol compared to the pure oil form. ghsupplychain.orgwho.int The HPMC acts as a stabilizing matrix, protecting the misoprostol molecules from moisture and inhibiting degradation. hres.canih.gov

The stability of this dispersion is highly dependent on its water content, with degradation increasing sharply when the water content exceeds 2%. nih.gov Therefore, in addition to the formulation itself, controlling environmental conditions is paramount. nih.gov

Proper packaging is another critical factor in preventing degradation. gynuity.orgghsupplychain.org Studies have consistently shown that double-aluminum blister packs provide superior protection against moisture compared to PVC-aluminum blisters, especially in hot and humid climates. gynuity.orgghsupplychain.orgghsupplychain.org Damage to the primary packaging can lead to rapid degradation of the tablets. nih.govplos.org For long-term storage, it is recommended to keep misoprostol in a cool, dry place, often at temperatures below 25°C or 30°C, and protected from light and humidity. hres.capellcapsindia.in

Future Directions in 11 Epimisoprostol Research

Development of Novel Analytical Techniques for Enhanced Characterization

The accurate characterization and quantification of 11-Epimisoprostol are crucial for quality control in the manufacturing of Misoprostol (B33685) and for understanding its biological implications. synzeal.com Current analytical methods, predominantly based on High-Performance Liquid Chromatography (HPLC), are effective for separating this compound from Misoprostol and other related substances like 8-epimisoprostol (B15201911) and 12-epimisoprostol. drugfuture.comghsupplychain.orggynuity.org However, the future of its characterization lies in the development of more sophisticated and sensitive analytical techniques.

Future research will likely focus on:

Advanced Chromatographic Methods: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), particularly tandem MS (MS/MS) and high-resolution mass spectrometry (HRMS) like time-of-flight (TOF), will enable lower detection limits and more definitive structural elucidation of trace impurities and degradation products. researchgate.net

Chiral Separation Techniques: The development of robust chiral chromatography methods is essential to separate the individual enantiomers of this compound. As it is often produced as part of a racemic mixture, understanding the properties of each distinct stereoisomer is a critical next step. clearsynth.com

Spectroscopic Analysis: Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques could provide more detailed insights into the three-dimensional structure and conformational dynamics of this compound in solution, which is vital for understanding its interaction with receptors.

These advanced methods will not only improve the precision of quality control in pharmaceutical preparations but also provide the highly purified material needed for detailed biological and pharmacological studies. synzeal.com

Table 1: Comparison of Current and Future Analytical Techniques for this compound

Technique Current Application Future Enhancement/Application Benefit of Enhancement
HPLC-UV Standard method for quantification and separation from Misoprostol. drugfuture.com Coupling with advanced detectors (e.g., Diode Array, Charged Aerosol). Improved sensitivity and peak purity assessment.
LC-MS Identification of degradation products. researchgate.net Use of High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS). Unambiguous identification and structural elucidation of novel or trace-level impurities.
Chiral Chromatography Limited routine application. Development of stable and efficient chiral stationary phases specific for prostaglandin (B15479496) isomers. Separation and characterization of individual enantiomers for stereospecific bioactivity studies.
NMR Spectroscopy Basic structural confirmation. Advanced 2D and 3D NMR techniques (e.g., NOESY, ROESY). Detailed conformational analysis and understanding of 3D structure in solution.

Further Mechanistic Studies on the Role of Stereochemistry in Prostaglandin Receptor Signaling

Prostaglandins (B1171923) and their analogs exert their effects by binding to specific G protein-coupled receptors (GPCRs). nih.govsemanticscholar.org Misoprostol is known to interact with prostaglandin E2 (PGE2) receptor subtypes, with a notable affinity for the EP3 receptor, which is critical for its clinical effects like myometrial contraction. chemsrc.comnih.gov The precise three-dimensional arrangement of atoms (stereochemistry) in a ligand is paramount for high-affinity binding to its receptor.

The key difference between Misoprostol and this compound is the spatial orientation of the hydroxyl group at the C-11 position. synzeal.com This seemingly minor change can dramatically alter how the molecule fits into the receptor's binding pocket. Recent crystallographic studies of the EP3 receptor bound to Misoprostol have revealed a highly specific, enclosed binding site, where hydrogen bonds and other interactions lock the ligand in place. nih.gov

Future mechanistic studies should focus on:

Determining the binding affinity of pure this compound for the various prostaglandin receptor subtypes (EP1, EP2, EP3, EP4). semanticscholar.orgfrontiersin.org

Investigating whether this compound acts as an agonist (activator), antagonist (blocker), or biased agonist (a ligand that selectively activates certain signaling pathways over others) at these receptors.

Using techniques like site-directed mutagenesis of the receptor to identify the specific amino acid residues that are critical for discriminating between Misoprostol and its 11-epi isomer. nih.gov

Understanding the stereochemical nuances of receptor interaction will be crucial to determine if this compound is merely an inactive isomer or if it possesses a unique pharmacological profile that could be either detrimental or potentially beneficial.

Exploration of Unexpected Biological Activities or Novel Targets for this compound

Currently, this compound is primarily documented as an impurity formed during the synthesis or degradation of Misoprostol. gynuity.orgnih.gov Its biological activity is generally considered to be negligible compared to the parent compound. However, the history of pharmacology is replete with examples of impurities or metabolites that were later found to have significant and unexpected biological effects.

A crucial future direction is the systematic screening of highly purified this compound for biological activity. This exploration should not be confined to the known targets of Misoprostol. Research should be designed to uncover entirely new activities or interactions with novel molecular targets.

Potential avenues for exploration include:

Broad-Based Phenotypic Screening: Utilizing high-throughput screening assays to test this compound against a wide array of cell lines and disease models to identify any unexpected effects on cell proliferation, inflammation, or other biological processes.

Target Deconvolution: If a novel phenotypic effect is discovered, subsequent studies would aim to identify the specific molecular target (e.g., receptor, enzyme) through which this compound mediates this effect.

Comparative Studies with Related Analogs: Research on other modified prostaglandins, such as 11-deoxymisoprostol, has suggested the potential for analogs to possess distinct activity profiles, such as enhanced uterotonic effects. researchgate.net This provides a rationale for investigating whether the 11-epi configuration could also confer unique properties.

While it is possible that this compound is indeed biologically inert, a systematic and unbiased investigation is required to definitively rule out any unappreciated pharmacological activity.

Advanced Computational and In Silico Modeling for Predictive Analysis

Computational chemistry and molecular modeling offer powerful tools to predict and analyze the behavior of molecules like this compound at an atomic level. These in silico methods can guide and prioritize laboratory experiments, saving time and resources. The availability of the crystal structure of the EP3 receptor with a bound ligand provides an excellent foundation for such computational work. nih.gov

Future computational research on this compound should involve:

Molecular Docking Simulations: Modeling how this compound fits into the binding pockets of various prostaglandin receptors. nih.gov These simulations can predict binding poses and estimate binding affinities, providing a rationale for its expected lower (or different) activity compared to Misoprostol.

Molecular Dynamics (MD) Simulations: Simulating the dynamic movements of the ligand-receptor complex over time. ur.ac.rw MD simulations can reveal how the altered stereochemistry of this compound affects the stability of the receptor interaction and its ability to induce the conformational changes necessary for receptor activation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the structural features of a series of prostaglandin analogs with their biological activity. Such models could help predict the activity of other related impurities or novel synthetic derivatives.

Table 2: Application of In Silico Modeling to this compound Research

Modeling Technique Objective Predicted Outcome Experimental Validation
Molecular Docking Predict the binding mode and affinity of this compound to prostaglandin receptors (e.g., EP3). nih.gov Lower predicted binding score compared to Misoprostol due to steric hindrance from the epi-hydroxyl group. Radioligand binding assays.
Molecular Dynamics (MD) Analyze the stability of the this compound-receptor complex and its effect on receptor conformation. An unstable binding pose; inability to induce the 'active' receptor conformation. Functional assays measuring downstream signaling (e.g., cAMP production). frontiersin.org
QSAR Correlate stereochemistry and other structural features with receptor binding affinity across multiple prostaglandin analogs. A predictive model indicating that the 11-alpha hydroxyl configuration is critical for high-affinity binding. Synthesis and testing of novel analogs based on model predictions.

By integrating these advanced analytical, mechanistic, and computational approaches, future research will fully elucidate the character of this compound, moving it from the status of a mere impurity to a well-understood chemical entity with a defined (or definitively null) biological role.

Q & A

Q. How do researchers integrate computational modeling to predict this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Answer :
  • Software Tools : Use GastroPlus or Simcyp for physiologically based pharmacokinetic (PBPK) modeling.
  • Parameterization : Input experimental data (e.g., logP, plasma protein binding) from published studies.
  • Sensitivity Analysis : Identify critical parameters (e.g., clearance rates) impacting AUC and Cₘₐₓ .

Methodological Best Practices

  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw data in repositories like Zenodo with DOI assignment .
  • Reporting Standards : Adopt ARRIVE guidelines for animal studies and CONSORT for clinical trials. Avoid undefined abbreviations (e.g., “11-Epi”) .
  • Error Analysis : Quantify uncertainties using standard deviations (SD) or confidence intervals (CI). Disclose instrument precision (e.g., HPLC ±0.5% accuracy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.